GSK1059615

Descripción general

Descripción

GSK-1059615 es un inhibidor de molécula pequeña que se dirige a las vías de la fosfoinositida 3-cinasa (PI3K) y la diana mamífera de la rapamicina (mTOR). Es conocido por sus potentes efectos inhibitorios sobre PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ y mTOR, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer . El compuesto se ha investigado por su potencial en el tratamiento de varios cánceres, incluidos el linfoma, los tumores sólidos, el cáncer endometrial y el cáncer de mama metastásico .

Aplicaciones Científicas De Investigación

GSK-1059615 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías PI3K y mTOR.

Biología: Se ha investigado por sus efectos sobre la proliferación celular, la apoptosis y las vías de señalización en varias líneas celulares.

Mecanismo De Acción

GSK-1059615 ejerce sus efectos inhibiendo la actividad de PI3K y mTOR. Se une al sitio de unión al ATP de estas quinasas, evitando su activación y posterior señalización. Esta inhibición conduce a una reducción de la proliferación celular, un aumento de la apoptosis y un metabolismo celular alterado . Los objetivos moleculares incluyen las subunidades catalíticas de PI3K (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) y mTOR, que son reguladores críticos del crecimiento y la supervivencia celular .

Métodos De Preparación

La síntesis de GSK-1059615 implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar el rendimiento y la pureza deseados del producto . Los métodos de producción industrial pueden implicar la optimización de estos pasos para escalar la síntesis mientras se mantiene la eficacia y seguridad del compuesto.

Análisis De Reacciones Químicas

GSK-1059615 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

GSK-1059615 es único en su inhibición dual de PI3K y mTOR, lo que lo distingue de otros inhibidores que se dirigen solo a una de estas vías. Compuestos similares incluyen:

PI-103: Otro inhibidor dual de PI3K / mTOR con una estructura química diferente.

BEZ235: Un inhibidor dual de PI3K / mTOR con propiedades farmacocinéticas distintas.

BKM120: Un inhibidor selectivo de PI3K que no se dirige a mTOR.

Estos compuestos varían en su especificidad, potencia y perfiles farmacocinéticos, lo que convierte a GSK-1059615 en una adición valiosa al arsenal de inhibidores de PI3K / mTOR.

Actividad Biológica

GSK1059615, also known as GSK615, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly head and neck squamous cell carcinoma (HNSCC) and gastric cancer. This article will provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound functions by inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. The compound exhibits subnanomolar IC50 values for PI3Kα and its carcinogenic mutants, as well as low nanomolar activity against other PI3K isoforms (PI3Kβ, γ, δ) and mTOR. Specifically, the IC50 values are as follows:

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 0.4 |

| PI3Kβ | 0.6 |

| PI3Kγ | 5 |

| PI3Kδ | 2 |

| mTOR | 12 |

These values indicate that this compound is a highly effective inhibitor of the PI3K pathway, making it a promising candidate for cancer treatment .

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC models, this compound has demonstrated significant cytotoxic effects. Studies show that it inhibits the survival and proliferation of established HNSCC cell lines (SCC-9, SQ20B, A253) as well as primary human HNSCC cells. Notably, this compound induces programmed necrosis rather than apoptosis in these cells. This was evidenced by mitochondrial depolarization and lactate dehydrogenase (LDH) release assays .

Key Findings:

- Cell Viability: this compound significantly reduced the number of viable SCC-9 colonies at concentrations ranging from 1 to 30 μM.

- Mechanism: The compound blocked the activation of the PI3K-AKT-mTOR pathway, leading to decreased phosphorylation of key signaling proteins such as AKT and mTOR .

Gastric Cancer

Recent studies have also explored the anti-cancer effects of this compound in gastric cancer models. In AGS cells and primary human gastric cancer cells, this compound inhibited cell growth and induced apoptosis while showing no cytotoxicity to normal gastric epithelial cells .

Key Findings:

- Growth Inhibition: The compound effectively blocked cell cycle progression in gastric cancer cells.

- Molecular Mechanism: this compound downregulated miR-9 and increased expression levels of LIM homeobox transcription factor 1α (LMX1A), suggesting a novel mechanism for its anti-cancer activity .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent. For instance:

- In vitro studies indicated that this compound could be more effective than other known AKT inhibitors like LY294002 and perifosine in killing HNSCC cells.

- Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of this compound in various tumor types, with preliminary results suggesting promising outcomes for patients with advanced cancers .

Propiedades

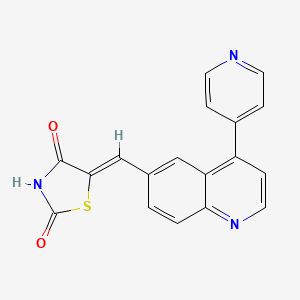

IUPAC Name |

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDITZBLZQQZVEE-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242004 | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958852-01-2 | |

| Record name | GSK-1059615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1059615 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1059615 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?

A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

Q2: How does this compound interact with its targets, PI3K and mTOR?

A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]

Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?

A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:

- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]

- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]

- Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []

- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []

- Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []

- Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]

- Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []

Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?

A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]

Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?

A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]

Q6: What is the role of MAPK signaling in the context of this compound treatment?

A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []

Q7: Has this compound been investigated in combination with other anti-cancer agents?

A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.